チノリジン

概要

説明

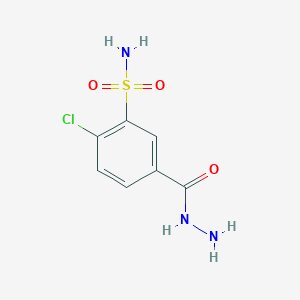

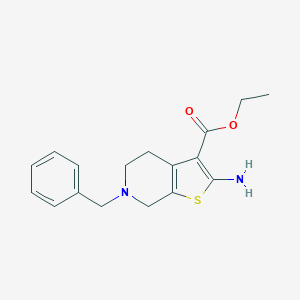

チノリジンは、非ステロイド系抗炎症薬および鎮痛薬です。抗浮腫作用と鎮痛作用が知られています。 チノリジンの化学式はC17H20N2O2Sで、分子量は316.42 g/molです 。 チノリジンは、成人における疼痛と炎症の治療における有効性について調査されています .

2. 製法

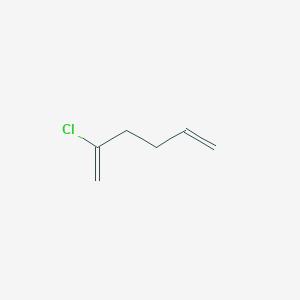

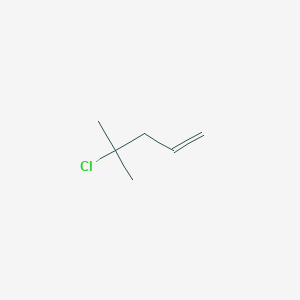

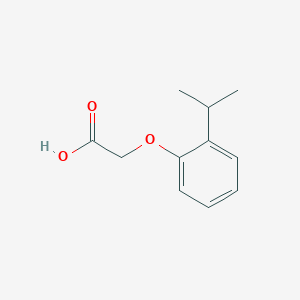

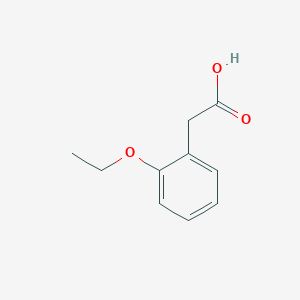

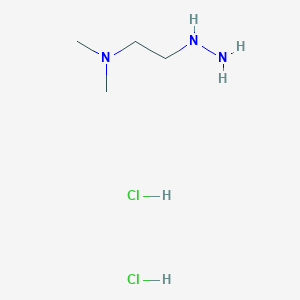

チノリジンは、3成分ゲヴァルト反応によって合成できます。 この反応は、ケトンまたはアルデヒドを活性ニトリルと元素状硫黄とシクロ縮合させる反応であり、深共晶溶媒中、水酸化ナトリウムで触媒されます 。 この方法は、環境に優しく、セットアップが簡単で、クロマトグラフィーなしに製品を簡単に分離および精製できます .

3. 化学反応解析

チノリジンは、次のようなさまざまな化学反応を起こします。

酸化: チノリジン塩酸塩は、過酸化水素、フェントン試薬、塩化第二鉄などの酸化条件下で安定です.

加水分解: 酸性、アルカリ性、中性条件下で加水分解による分解を受けます.

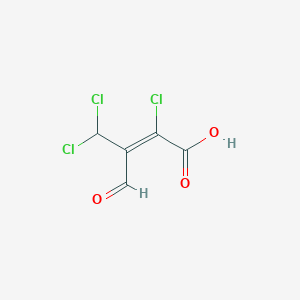

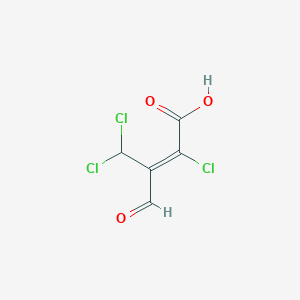

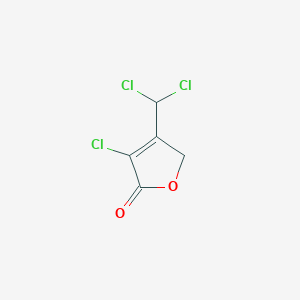

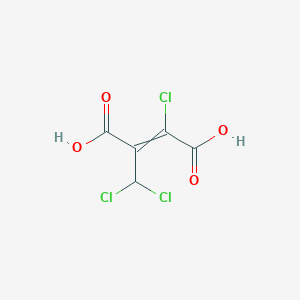

熱および光分解: 熱および光分解ストレス条件下で、有意な分解生成物が形成されます.

これらの反応に使用される一般的な試薬には、過酸化水素、フェントン試薬、塩化第二鉄などがあります。 これらの反応から生成される主要な生成物には、高分解能質量分析法を使用して特徴付けられたさまざまな分解生成物が含まれます .

4. 科学研究の応用

チノリジンは、次のようないくつかの科学研究の応用があります。

抗炎症および鎮痛: 抗炎症作用と鎮痛作用で利用されています.

フェロトーシス阻害: チノリジンは、新規のフェロトーシス阻害剤として特定されており、椎間板変性治療の可能性を示しています.

科学的研究の応用

Tinoridine has several scientific research applications:

Anti-inflammatory and Analgesic: It is used for its anti-inflammatory and analgesic properties.

Ferroptosis Inhibition: Tinoridine has been identified as a novel ferroptosis inhibitor, showing potential for intervertebral disc degeneration therapy.

Biomembrane Stabilization: Its anti-inflammatory action is attributed to its biomembrane stabilizing action, particularly on lysosomes.

作用機序

生化学分析

Biochemical Properties

Tinoridine interacts with various enzymes and proteins in the body. The mechanism of the anti-inflammatory action of Tinoridine is attributed to its biomembrane stabilizing action, particularly on the lysosomes . These lysosomes are related to cell or tissue damage at the time of inflammation through the release of hydrolytic enzymes .

Cellular Effects

Tinoridine has significant effects on various types of cells and cellular processes. It influences cell function by stabilizing biomembranes, particularly lysosomes, which are related to cell or tissue damage during inflammation . This stabilization prevents the release of hydrolytic enzymes that can cause further cell or tissue damage .

Molecular Mechanism

The molecular mechanism of Tinoridine’s action is primarily through its biomembrane stabilizing effect . This stabilization prevents the release of hydrolytic enzymes from lysosomes, thereby reducing cell or tissue damage during inflammation .

Temporal Effects in Laboratory Settings

Tinoridine has been subjected to various stress conditions in laboratory settings, including hydrolytic (acidic, alkaline, and neutral pH conditions), oxidative (hydrogen peroxide, AIBN, ferric chloride, and Fenton’s reagent) stress conditions . Significant degradation products were formed in hydrolytic, AIBN (radical initiator at 40 C), thermal, and solid-state photolight stress conditions .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Tinoridine in animal models are limited, it is generally known that the effects of drugs can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Like other non-steroidal anti-inflammatory drugs, it is likely to be metabolized in the liver and excreted via the kidneys .

Transport and Distribution

Like other non-steroidal anti-inflammatory drugs, it is likely to be distributed throughout the body via the bloodstream after absorption from the gastrointestinal tract .

Subcellular Localization

Given its role as a non-steroidal anti-inflammatory drug, it is likely to be found in various cell compartments where it exerts its effects .

準備方法

Tinoridine can be synthesized via a three-component Gewald reaction. This reaction involves the cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur, catalyzed by sodium hydroxide in deep eutectic solvents . This method is eco-friendly, easy to set up, and allows for simple separation and purification of products without chromatography .

化学反応の分析

Tinoridine undergoes various chemical reactions, including:

Hydrolysis: It undergoes hydrolytic degradation under acidic, alkaline, and neutral conditions.

Thermal and Photolytic Degradation: Significant degradation products are formed under thermal and photolytic stress conditions.

Common reagents used in these reactions include hydrogen peroxide, Fenton’s reagent, and ferric chloride. Major products formed from these reactions include various degradation products characterized using high-resolution mass spectrometry .

類似化合物との比較

チノリジンは、チオフェン系化合物の中でも、抗炎症作用が知られている次のような化合物と比較されます。

チアプロフェン酸: 同様の特性を持つ別の非ステロイド系抗炎症薬.

テニダップ: 抗炎症作用と鎮痛作用が知られています.

ジレウトン: リポキシゲナーゼを阻害する抗炎症薬.

チノリジンは、抗炎症剤とフェロトーシス阻害剤という二重の作用を持つため、さまざまな治療用途に有望な候補となっています .

特性

IUPAC Name |

ethyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S/c1-2-21-17(20)15-13-8-9-19(11-14(13)22-16(15)18)10-12-6-4-3-5-7-12/h3-7H,2,8-11,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENFDGYVLAFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24237-55-6 (cpd with unspecified hydrochloride), 25913-34-2 (mono-hydrochloride) | |

| Record name | Tinoridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9023677 | |

| Record name | Tinoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24237-54-5 | |

| Record name | Tinoridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24237-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinoridine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinoridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13001 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinoridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinoridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinoridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINORIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9Z9ICZ7YR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

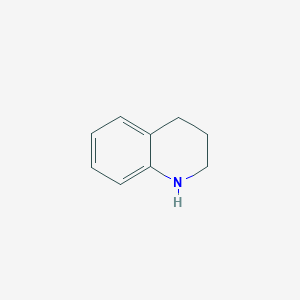

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。